2-乙酰基-2H-吲唑-4-羧酸甲酯

描述

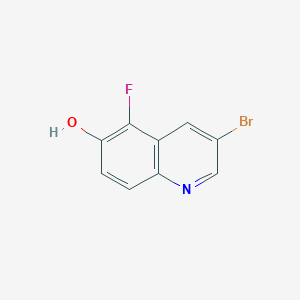

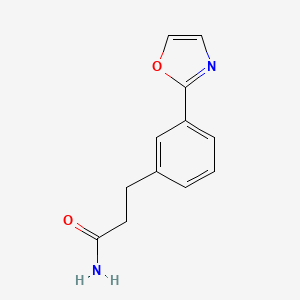

“Methyl 2-acetyl-2H-indazole-4-carboxylate” is a chemical compound with the CAS Number: 1303890-10-9 . It has a molecular weight of 218.21 . The IUPAC name for this compound is “methyl 2-acetyl-2H-indazole-4-carboxylate” and its InChI code is 1S/C11H10N2O3/c1-7(14)13-6-9-8(11(15)16-2)4-3-5-10(9)12-13/h3-6H,1-2H3 .

Synthesis Analysis

The synthesis of 2H-indazoles, such as “methyl 2-acetyl-2H-indazole-4-carboxylate”, has been a topic of interest in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . A Cu (OAc) 2 -catalyzed facile synthesis of 1 H -indazoles by N–N bond formation employing oxygen as the terminal oxidant has been described .

Molecular Structure Analysis

The molecular structure of “methyl 2-acetyl-2H-indazole-4-carboxylate” can be represented by the InChI code 1S/C11H10N2O3/c1-7(14)13-6-9-8(11(15)16-2)4-3-5-10(9)12-13/h3-6H,1-2H3 .

Physical And Chemical Properties Analysis

“Methyl 2-acetyl-2H-indazole-4-carboxylate” is a solid at ambient temperature . It has a molecular weight of 218.21 .

科学研究应用

Antiprotozoal Activity

Indazole derivatives, including methyl 2-acetyl-2H-indazole-4-carboxylate, have been studied for their potential as antiprotozoal agents . Research indicates that these compounds exhibit significant activity against protozoa such as Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis . The presence of electron-withdrawing groups on the indazole scaffold enhances this activity, suggesting a promising avenue for developing new treatments for protozoal infections.

Antimicrobial Properties

The indazole nucleus is a common feature in compounds with antimicrobial properties. Methyl 2-acetyl-2H-indazole-4-carboxylate can be part of hybrid molecules designed to target both bacterial and fungal pathogens, including Escherichia coli, Salmonella enterica, and Candida species . These compounds can be more potent than traditional drugs like metronidazole, offering a potential for new antimicrobial therapies.

Anti-Inflammatory Potential

Indazole derivatives are also explored for their anti-inflammatory effects. The structure-activity relationship (SAR) studies suggest that certain substitutions on the indazole ring can provide compounds with the ability to inhibit human cyclooxygenase-2 (COX-2), which is a key enzyme in the inflammatory process . This opens up possibilities for the development of dual-action drugs that possess both antimicrobial and anti-inflammatory properties.

Cheminformatics Analysis

The cheminformatics approach allows for the analysis of indazole derivatives, including methyl 2-acetyl-2H-indazole-4-carboxylate, to predict their biological activity and optimize their structures for specific therapeutic targets . This computational method can significantly speed up the drug discovery process by identifying promising candidates for synthesis and further biological evaluation.

Synthesis Methodologies

Methyl 2-acetyl-2H-indazole-4-carboxylate can be synthesized using advanced methodologies such as ultrasound synthesis and Cadogan’s cyclization . These techniques offer efficient routes to access various indazole scaffolds, which are essential for the creation of diverse libraries of compounds for pharmacological screening.

Structure-Activity Relationships (SAR)

Understanding the SAR of indazole derivatives is crucial for optimizing their biological effects. Methyl 2-acetyl-2H-indazole-4-carboxylate can be derivatized to produce a set of compounds that provide valuable SAR information, guiding the design of more effective and selective therapeutic agents .

安全和危害

未来方向

Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . Thus, much effort has been spent in recent years to develop synthetic approaches to indazoles . The future directions in the research of “methyl 2-acetyl-2H-indazole-4-carboxylate” and similar compounds may involve further exploration of their medicinal properties and the development of more efficient synthetic approaches .

属性

IUPAC Name |

methyl 2-acetylindazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-7(14)13-6-9-8(11(15)16-2)4-3-5-10(9)12-13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COQXRGXOTMQKQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C2C(=N1)C=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-acetyl-2H-indazole-4-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 3,6-dimethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1405426.png)

![Racemic-(1R,2S)-2-Oxospiro[Cyclopropane-1,3-Indoline]-2-Carboxylic Acid](/img/structure/B1405429.png)

![Ethyl 4-hydroxy-5,6,7,8-tetrahydrobenzo-[4,5]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1405435.png)

![1-[(2-fluorophenyl)methyl]-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1405437.png)